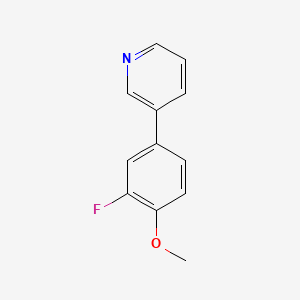

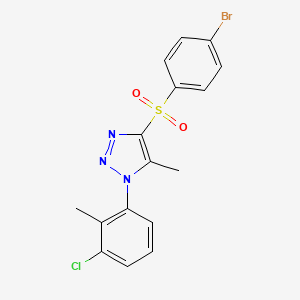

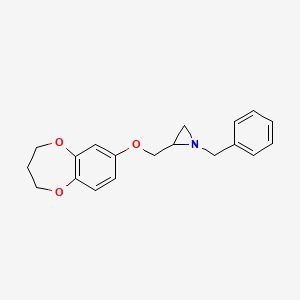

N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide, commonly known as DTT or Dithiothreitol, is a widely used reducing agent in biochemical and molecular biology experiments. DTT is a small molecule that contains two thiol groups, which are capable of reducing disulfide bonds in proteins and other biomolecules.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Catalysis

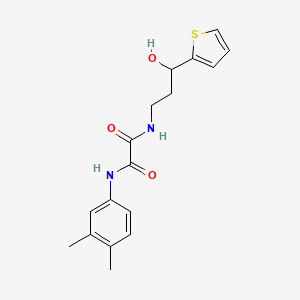

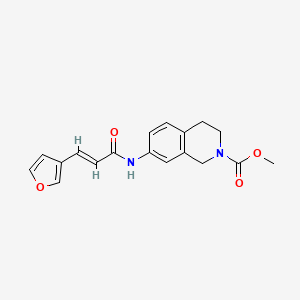

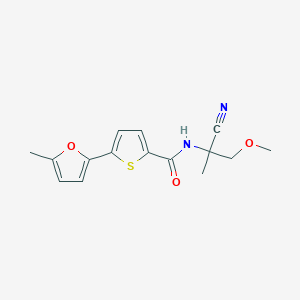

A novel approach for synthesizing di- and mono-oxalamides, including compounds structurally related to "N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide," has been developed. This method involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, showcasing an operationally simple, high-yielding pathway for obtaining anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Material Science

In the realm of material science, the role of similar oxalamide derivatives has been investigated in the context of polymer synthesis. A notable study focused on the transesterification of dimethyl oxalate with phenol over TS-1 catalysts, leading to the formation of methylphenyl oxalate and diphenyl oxalate. This research highlights the potential of oxalamide derivatives in producing intermediates for high-value chemical processes and materials (Ma et al., 2003).

Anticancer Research

A compound structurally related to the one , derived from myricetin and isolated from Mimosa pudica, has been identified as a potential anti-proliferative agent for cancer treatment. This derivative exhibited significant in vitro and in vivo anticancer activity against human lung adenocarcinoma and erythroleukemic cell lines, underscoring the therapeutic applications of such compounds (Jose et al., 2016).

Propiedades

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-11-5-6-13(10-12(11)2)19-17(22)16(21)18-8-7-14(20)15-4-3-9-23-15/h3-6,9-10,14,20H,7-8H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPZBBAOYPMQND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CS2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dimethylphenyl)-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea](/img/structure/B2930115.png)

![1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one](/img/structure/B2930125.png)

![2-(4-Butoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2930133.png)

![6-(3-Chlorophenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2930135.png)